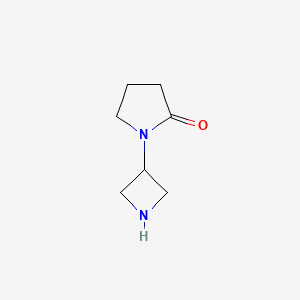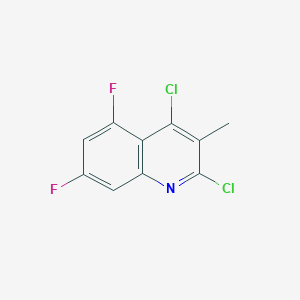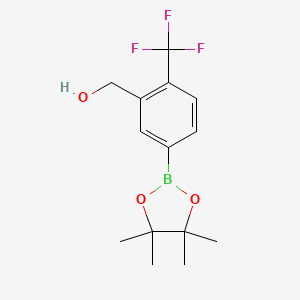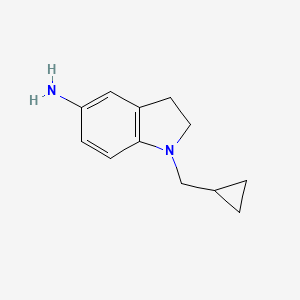
1-Ciclopropilmetil-2,3-dihidro-1H-indol-5-ilamina
Descripción general
Descripción
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluidos los compuestos similares a la 1-Ciclopropilmetil-2,3-dihidro-1H-indol-5-ilamina, se ha informado que presentan propiedades antivirales significativas. Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra la influenza A y otros virus, lo que sugiere un posible uso en el desarrollo de medicamentos antivirales .
Propiedades antiinflamatorias
El núcleo del indol es una característica común en muchas moléculas de fármacos sintéticos debido a su alta afinidad por múltiples receptores. Este componente estructural se puede aprovechar para desarrollar nuevos derivados con potentes efectos antiinflamatorios, lo que podría ser beneficioso para tratar afecciones como la artritis y otras enfermedades inflamatorias .
Aplicaciones anticancerígenas
Los derivados del indol son conocidos por poseer actividades anticancerígenas. La complejidad estructural y la funcionalidad diversa de estos compuestos les permiten interactuar con varios objetivos biológicos, lo que los convierte en candidatos adecuados para la investigación de terapia contra el cáncer .
Efectos anti-VIH
La investigación ha indicado que los derivados del indol también pueden desempeñar un papel en la medicación anti-VIH. La capacidad de estos compuestos para unirse a las proteínas clave involucradas en el ciclo de replicación del VIH los hace valiosos para una mayor exploración en este campo .
Capacidades antioxidantes
Los compuestos con una estructura base de indol se han identificado como posibles antioxidantes. Su capacidad para neutralizar los radicales libres sugiere que podrían usarse para combatir las enfermedades relacionadas con el estrés oxidativo .
Actividades antimicrobianas y antituberculosas
El andamiaje del indol es fundamental en el desarrollo de agentes antimicrobianos y antituberculosos. Su incorporación a los compuestos medicinales mejora su efectividad contra un amplio espectro de patógenos microbianos .
Potencial antidiabético
Los compuestos basados en indol han mostrado promesa en la investigación de fármacos antidiabéticos. Su interacción con las vías biológicas relevantes para la gestión de la diabetes indica posibles aplicaciones en el tratamiento de esta afección crónica .
Actividades antimaláricas y anticolinesterásicas
Por último, los derivados del indol se han explorado por sus actividades antimaláricas y anticolinesterásicas. Estas propiedades resaltan el potencial de los compuestos basados en indol en el desarrollo de tratamientos para la malaria y enfermedades neurodegenerativas como el Alzheimer .
Mecanismo De Acción
Target of Action
The compound “1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known for their diverse biological activities, which can lead to various molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, have been shown to interact with receptor proteins such as RCAR/PYR/PYL, which are involved in plant hormone signaling . These interactions can modulate the activity of these receptors, leading to changes in cellular responses.
Cellular Effects
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine may affect the expression of genes involved in these processes, thereby influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine involves its interaction with various biomolecules. This compound can bind to specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in their catalytic activity . Additionally, 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, the long-term effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating signaling pathways and gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is important to determine the optimal dosage range for achieving the desired biological effects while minimizing toxicity.
Metabolic Pathways
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the biological activity and toxicity of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine.
Transport and Distribution
The transport and distribution of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine within cells and tissues are important factors that influence its biological effects. This compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . The distribution of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can affect its interaction with target biomolecules and its overall biological activity.
Subcellular Localization
The subcellular localization of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals can influence the subcellular localization of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, thereby affecting its biological activity.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKDRCZZRLCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)
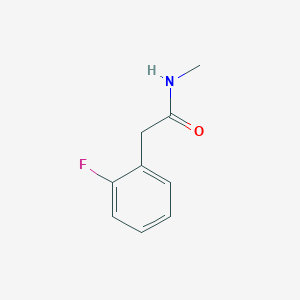


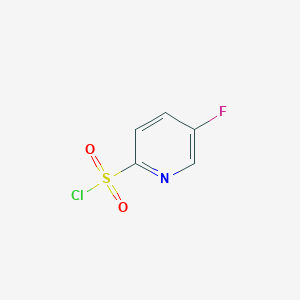

![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

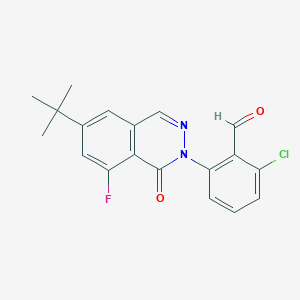
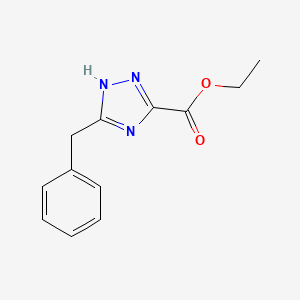
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
